molecular formula C12H8IN3 B13041918 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B13041918
M. Wt: 321.12 g/mol
InChI Key: LTSUSAAUZPHGJI-UHFFFAOYSA-N
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Description

1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a unique structure combining a pyridine ring and a pyrrolo[2,3-C]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . This method allows for the efficient construction of the pyrrolo[2,3-C]pyridine scaffold.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Substitution: Introduction of various functional groups on the pyridine ring, leading to derivatives with potentially enhanced biological activities.

Scientific Research Applications

1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine stands out due to its specific iodine substitution on the pyridine ring, which can enhance its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

1-(5-iodopyridin-2-yl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C12H8IN3/c13-10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H

InChI Key

LTSUSAAUZPHGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)N2C=CC3=C2C=NC=C3

Origin of Product

United States

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